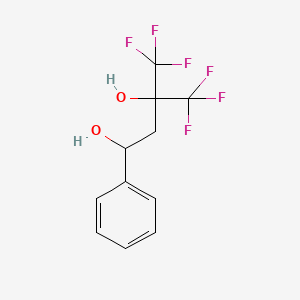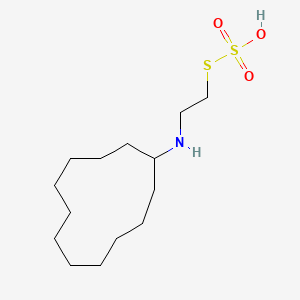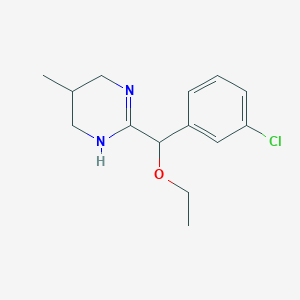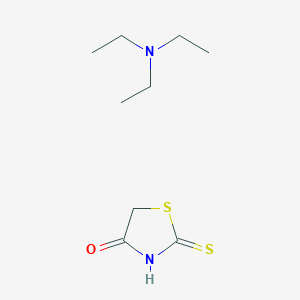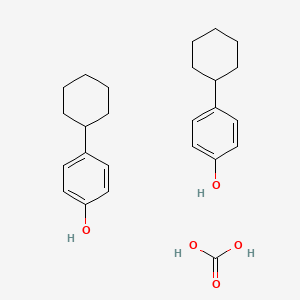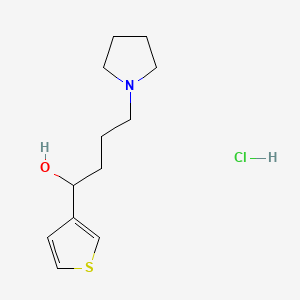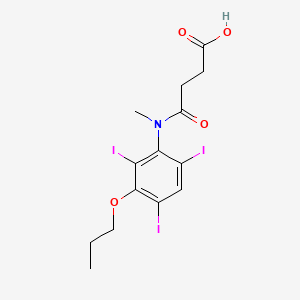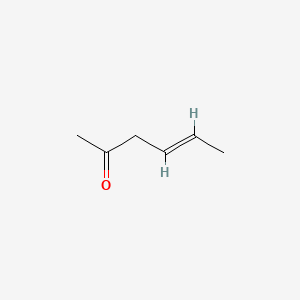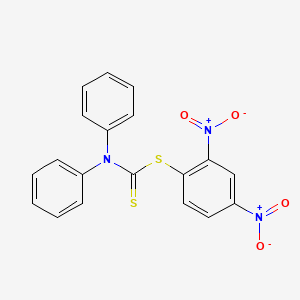
(2,4-dinitrophenyl) N,N-diphenylcarbamodithioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,4-dinitrophenyl) N,N-diphenylcarbamodithioate is an organic compound that belongs to the class of dinitrophenyl derivatives This compound is characterized by the presence of a dinitrophenyl group attached to a diphenylcarbamodithioate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-dinitrophenyl) N,N-diphenylcarbamodithioate typically involves the reaction of 2,4-dinitrophenylhydrazine with N,N-diphenylcarbamodithioic acid. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as methanol or ethanol. The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yields and purity, and may include additional steps such as purification through recrystallization or chromatography.
化学反応の分析
Types of Reactions
(2,4-dinitrophenyl) N,N-diphenylcarbamodithioate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or thiols.
Substitution: The dinitrophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or thiols.
科学的研究の応用
(2,4-dinitrophenyl) N,N-diphenylcarbamodithioate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry.
Biology: Employed in studies of enzyme inhibition and protein modification.
Medicine: Investigated for potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (2,4-dinitrophenyl) N,N-diphenylcarbamodithioate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites. This binding can disrupt the normal function of the enzyme, leading to various biological effects. The pathways involved may include inhibition of oxidative phosphorylation or disruption of cellular signaling processes.
類似化合物との比較
Similar Compounds
2,4-Dinitrophenol: Known for its use as a metabolic stimulant and uncoupling agent.
2,4-Dinitrophenylhydrazine: Commonly used in the identification of carbonyl compounds.
N,N-Diphenylcarbamodithioic Acid: A precursor in the synthesis of various dithiocarbamate derivatives.
Uniqueness
(2,4-dinitrophenyl) N,N-diphenylcarbamodithioate is unique due to its combination of the dinitrophenyl and diphenylcarbamodithioate groups. This unique structure imparts specific chemical properties and reactivity, making it valuable in diverse research applications.
特性
CAS番号 |
25675-98-3 |
|---|---|
分子式 |
C19H13N3O4S2 |
分子量 |
411.5 g/mol |
IUPAC名 |
(2,4-dinitrophenyl) N,N-diphenylcarbamodithioate |
InChI |
InChI=1S/C19H13N3O4S2/c23-21(24)16-11-12-18(17(13-16)22(25)26)28-19(27)20(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-13H |
InChIキー |
IBZKHOCHQLLEIC-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=S)SC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


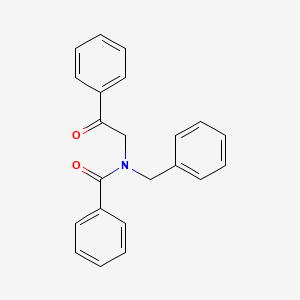
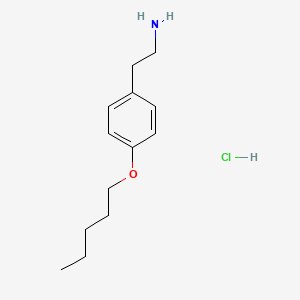
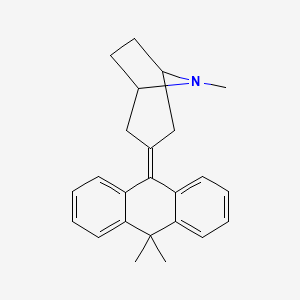
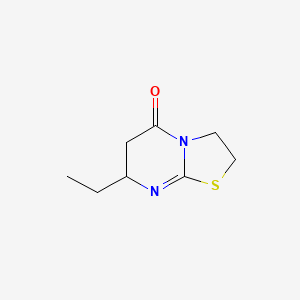
![Phenyl[(2Z)-2-(phenylimino)-1,3-thiazepan-3-yl]methanone](/img/structure/B14682521.png)

